Diaminocyclopropane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H8N2 |
|---|---|
Molecular Weight |
72.11 g/mol |
IUPAC Name |
cyclopropane-1,1-diamine |
InChI |
InChI=1S/C3H8N2/c4-3(5)1-2-3/h1-2,4-5H2 |
InChI Key |
JPZUPNXIHGCARA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(N)N |
Synonyms |
1,2-diaminocyclopropane diaminocyclopropane |
Origin of Product |
United States |
Synthetic Methodologies for Diaminocyclopropane and Its Derivatives
Direct Synthetic Approaches to Diaminocyclopropane Scaffolds
Direct methods for synthesizing diaminocyclopropanes often involve introducing amino groups onto a cyclopropane (B1198618) core. These strategies can face challenges related to the inherent strain of the cyclopropane ring and achieving selectivity in functionalization.
Amination Strategies for Cyclopropane Ring Systems
Amination of cyclopropane ring systems can be achieved through various approaches, including ring-opening reactions and direct functionalization. Ring-opening of cyclopropane derivatives, particularly those with activating groups, can provide access to 1,3-difunctionalized products, which can subsequently be transformed into diaminocyclopropanes or related structures. For example, the ring-opening of donor-acceptor cyclopropanes has been explored for the synthesis of various acyclic and cyclic systems. researchgate.net Photocatalytic oxo-amination of unactivated cyclopropanes has also been reported as a method to introduce nitrogen functionalities, leading to β-amino ketone products through a ring-opening pathway. acs.orgresearchgate.net
Another strategy involves the functionalization of cyclopropane rings already bearing some form of nitrogen or a precursor to an amine. While direct double amination of a pre-formed cyclopropane can be challenging, methods involving sequential functionalization or transformation of other functional groups on the cyclopropane ring into amines are also relevant.
Stereoselective Introduction of Amino Groups on Cyclopropanes
Achieving stereocontrol during the introduction of amino groups onto the cyclopropane ring is crucial for synthesizing specific this compound isomers. Stereoselective transformations can lead to cis- or trans-substituted cyclopropanes, which possess different conformational properties and potential applications. nih.govacs.org
Strategies for stereoselective amination or the introduction of nitrogen-containing groups that can be converted to amines often involve utilizing chiral reagents, catalysts, or starting materials. For instance, stereoselective cyclopropanation reactions can be employed to build the cyclopropane ring with controlled stereochemistry, followed by subsequent amination steps. utdallas.eduthieme.demasterorganicchemistry.comorganic-chemistry.orgrsc.org Ring-opening reactions of cyclopropanes can also proceed with a degree of stereocontrol, depending on the reaction conditions and the nature of the substituents. researchgate.netacs.orgresearchgate.netacs.orgsnnu.edu.cnnsf.gov
Asymmetric Synthesis of Enantioenriched Diaminocyclopropanes
The synthesis of enantioenriched diaminocyclopropanes is of significant interest, particularly for applications in pharmaceuticals and asymmetric catalysis, where the stereochemistry of the molecule is critical for its function. rsc.orgsymeres.com Asymmetric synthesis aims to produce one enantiomer in excess over the other. wikipedia.org
Chiral Pool-Based Syntheses of this compound Derivatives
The chiral pool strategy utilizes readily available enantiopure natural products, such as amino acids or carbohydrates, as starting materials for the synthesis of complex chiral molecules. york.ac.ukenamine.netwikipedia.org By incorporating the cyclopropane ring construction or amination steps into a synthetic route that begins with a chiral pool precursor, it is possible to synthesize enantioenriched this compound derivatives. This approach leverages the existing stereochemistry of the starting material to control the stereochemistry of the final product.
Asymmetric Catalysis in this compound Construction
Asymmetric catalysis is a powerful tool for synthesizing chiral compounds enantioselectively using a chiral catalyst. wikipedia.org This approach allows for the formation of chiral products from achiral or prochiral starting materials in a catalytic cycle. symeres.com
Metal-catalyzed reactions play a prominent role in the asymmetric synthesis of 1,2-diamines, including this compound derivatives. rsc.orgresearchgate.net Chiral metal complexes, featuring a metal center coordinated to a chiral ligand, can influence the stereochemical outcome of reactions by providing a chiral environment for the transformation to occur. nih.govmdpi.com
Examples of metal-catalyzed asymmetric approaches relevant to this compound synthesis or the synthesis of chiral 1,2-diamines (which can serve as inspiration or related methodologies) include asymmetric cyclopropanation reactions catalyzed by chiral metal complexes, followed by conversion of functional groups to amines. nih.govutdallas.eduorganic-chemistry.org Additionally, asymmetric ring-opening reactions of meso-diaminocyclopropanes catalyzed by chiral metal complexes have been reported as a strategy to obtain enantioenriched products through desymmetrization. researchgate.netsnnu.edu.cnrsc.orgdntb.gov.uaresearchgate.net Lewis acid catalyzed enantioselective desymmetrization of donor-acceptor meso-diaminocyclopropanes using copper(II) catalysts with specific chiral ligands has been shown to yield enantioenriched urea (B33335) products. researchgate.netresearchgate.net
The development of novel chiral ligands is crucial for advancing metal-catalyzed asymmetric synthesis in this area. mdpi.comresearchgate.net The choice of metal, ligand, and reaction conditions can significantly impact the yield and enantioselectivity of the desired this compound or its derivative.
Table 1: Selected Examples of Metal-Catalyzed Asymmetric Reactions Relevant to this compound Synthesis
| Reaction Type | Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |
| Enantioselective desymmetrization (ring-opening) | Cu(II)/bis(oxazoline) | meso-diaminocyclopropane | Enantioenriched imidazolidinones/urea products | High | researchgate.netrsc.orgresearchgate.net |
| Enantioselective cyclopropanation | Chiral Rhodium complexes | Allylic diazoacetates + Olefins | Cyclopropane derivatives (precursors to DACPs) | High | nih.govacs.org |
| Asymmetric ring-opening of donor-acceptor cyclopropanes | Chiral heterobimetallic Lewis acid (e.g., Yb) | Donor-acceptor cyclopropanes + Primary arylamines | Chiral γ-amino acid derivatives | Up to 99% ee | nsf.gov |
| Photocatalytic oxo-amination (ring-opening) | TiO2 photocatalyst | Aryl cyclopropanes + Amines + O2 | β-amino ketone products | Up to 99% ee | acs.orgresearchgate.net |
Organocatalytic Approaches to Chiral Diaminocyclopropanes
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a valuable tool for asymmetric synthesis, offering alternatives to metal catalysis. wikipedia.org Chiral organocatalysts can induce enantioselectivity in various reactions. wikipedia.orgmdpi.com While general organocatalytic methods for asymmetric synthesis, such as those involving iminium or enamine activation, are well-established for transformations like Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations, specific organocatalytic approaches directly targeting the asymmetric synthesis of chiral diaminocyclopropanes are an active area of research. wikipedia.orgmdpi.com Some organocatalytic strategies have been developed for the enantioselective synthesis of other cyclopropane derivatives, such as nitrocyclopropanes. cam.ac.uk The application of organocatalysis to construct chiral this compound frameworks often involves the asymmetric functionalization or cyclization of suitable precursors.
Desymmetrization of meso-Diaminocyclopropanes
Desymmetrization is a powerful strategy in asymmetric synthesis that involves transforming an achiral or meso compound into a chiral product by selectively reacting one of the symmetrically equivalent functional groups or faces. ua.es This approach is particularly useful for synthesizing enantioenriched molecules from readily available starting materials. ua.es Enantioselective desymmetrization reactions have been developed for various meso compounds, including cyclic structures. ua.es In the context of diaminocyclopropanes, the desymmetrization of meso-diaminocyclopropane precursors provides a route to access chiral this compound derivatives. A notable example involves the Lewis acid-catalyzed enantioselective ring-opening desymmetrization of donor-acceptor meso-diaminocyclopropanes. researchgate.netnih.goveurekalert.org This process, catalyzed by a copper(II) complex with a chiral bis(oxazoline) (BOX) ligand, has been successfully applied to the Friedel-Crafts alkylation of indoles and pyrroles, yielding enantioenriched urea products. researchgate.netnih.gov The development of specific chiral ligands has been crucial for achieving high enantiomeric ratios in these desymmetrization reactions. researchgate.netnih.goveurekalert.org
Kinetic Resolution Strategies for this compound Precursors
Kinetic resolution is a method used to obtain enantiomerically enriched compounds from a racemic mixture by selectively reacting one enantiomer faster than the other in the presence of a chiral catalyst or auxiliary. epfl.ch This strategy can be applied to racemic this compound precursors or intermediates in their synthesis to isolate the desired enantiomer. While the theoretical maximum yield for a single kinetic resolution step is 50% (based on the starting racemate), it remains a valuable technique for accessing chiral compounds. epfl.ch Kinetic resolution has been employed in asymmetric ring-opening reactions of racemic donor-acceptor cyclopropanes. researchgate.netnsf.gov For instance, a copper-catalyzed dearomative [3+2] cycloaddition reaction involving aminocyclopropanes utilized kinetic resolution to obtain enantioenriched products. epfl.ch Similarly, enantioselective Friedel-Crafts alkylation reactions with donor-acceptor aminocyclopropanes have demonstrated efficient kinetic resolution, yielding 2-amino cyclopropane-1,1-dicarboxylates with high enantiomeric excess. researchgate.net Stereochemical experiments and computational studies can provide insight into the role of kinetic resolution in these asymmetric processes. nsf.gov
Asymmetric Ring-Opening of Cyclopropane Precursors
The asymmetric ring-opening of cyclopropane precursors is a fundamental approach for synthesizing chiral molecules containing a cyclopropane ring or generating acyclic products with defined stereochemistry. Donor-acceptor cyclopropanes, characterized by the presence of vicinal electron-donating and electron-withdrawing groups, are particularly susceptible to ring-opening reactions due to the synergistic "push-pull" effect that weakens a ring C-C bond. researchgate.netresearchgate.netnih.govdokumen.pubwiley.comwiley-vch.denih.gov Enantioselective ring-opening reactions of donor-acceptor cyclopropanes with various nucleophiles, including heteroatom and carbon nucleophiles, have been developed using chiral catalysts. researchgate.netepfl.chresearchgate.netnsf.govnih.govresearchgate.netresearchgate.net These reactions can lead to the formation of enantioenriched acyclic and cyclic compounds. researchgate.netresearchgate.net Chiral Lewis acids, Brønsted acids, transition metals, and organocatalysts have been employed to render these transformations enantioselective. researchgate.netepfl.chresearchgate.netnih.govwiley.comresearchgate.net Examples include asymmetric ring-opening with primary arylamines catalyzed by chiral heterobimetallic catalysts, yielding chiral γ-amino acid derivatives with high enantioselectivity. nsf.govresearchgate.net The regioselectivity and enantioselectivity are key challenges in these ring-opening reactions. nih.gov
Functionalization and Derivatization Strategies for this compound
This compound and its core structure can undergo various functionalization and derivatization reactions to create a wide range of analogs with modified properties.
Synthesis of Substituted this compound Analogs
The synthesis of substituted this compound analogs involves introducing additional functional groups onto the cyclopropane ring or modifying the amine functionalities. These modifications can influence the chemical reactivity, physical properties, and potential applications of the resulting compounds. Novel methods for the synthesis of substituted diaminocyclopropanes have been developed, often in the context of preparing cyclopropane-containing peptidomimetics. nih.govacs.orgresearchgate.net For instance, methods involving the enantioselective cyclization of allylic diazoacetates catalyzed by chiral rhodium complexes have been utilized to synthesize substituted cyclopropanes that serve as dipeptide isosteres. nih.govacs.orgresearchgate.netacs.org These synthetic strategies allow for the preparation of this compound analogs with specific substitution patterns and stereochemistry.
Donor-Acceptor Cyclopropane Precursors in this compound Synthesis
Donor-acceptor (D-A) cyclopropanes are versatile building blocks in organic synthesis due to their inherent reactivity towards ring-opening reactions. ua.esresearchgate.netnih.goveurekalert.orgnih.govdokumen.pubwiley.comwiley-vch.denih.govresearchgate.netacs.orgsnf.ch The strategic placement of electron-donating and electron-withdrawing groups on adjacent carbons of the cyclopropane ring facilitates strain-driven ring cleavage, generating reactive intermediates that can be trapped by various nucleophiles or undergo cycloaddition and rearrangement reactions. researchgate.netresearchgate.netnih.govdokumen.pubwiley.comwiley-vch.denih.gov D-A cyclopropane precursors play a significant role in the synthesis of this compound derivatives, particularly in asymmetric approaches. As discussed earlier, the asymmetric ring-opening of D-A cyclopropanes with nitrogen nucleophiles or subsequent transformations of the ring-opened products can lead to the formation of chiral this compound structures or related compounds like chiral γ-amino acid derivatives. researchgate.netnsf.govresearchgate.net The use of chiral catalysts in conjunction with D-A cyclopropane precursors allows for the control of stereochemistry during the ring-opening and subsequent functionalization steps. researchgate.netepfl.chresearchgate.netnsf.govnih.govwiley.comresearchgate.netresearchgate.net
Hydroamination Reactions for this compound Scaffold Formation
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a powerful strategy for the formation of C-N bonds and the construction of nitrogen-containing cyclic structures. While direct hydroamination for the de novo formation of the this compound ring itself is less common, hydroamination reactions can be employed in the synthesis of intermediates that are subsequently transformed into this compound derivatives.
One area where hydroamination plays a role is in the functionalization of cyclopropene (B1174273) derivatives. For instance, copper-catalyzed hydroamination has been explored for the enantioselective addition of pyrazoles to cyclopropenes, yielding chiral N-cyclopropyl pyrazoles nih.gov. This approach utilizes an earth-abundant copper catalyst under mild conditions, achieving high regio-, diastereo-, and enantiocontrol nih.gov. Mechanistic studies suggest a unique five-centered aminocupration process nih.gov. This demonstrates the potential of hydroamination to introduce nitrogen functionalities onto pre-formed cyclopropane rings or their strained alkene precursors.
Another related strategy involves the ring-opening of activated cyclopropanes with amines, which can be considered a type of formal hydroamination or aminoacylation depending on the substituents. Donor-acceptor cyclopropanes, characterized by the presence of both electron-donating and electron-withdrawing groups on adjacent carbons of the ring, are particularly susceptible to nucleophilic ring-opening reactions epfl.chthieme-connect.com. While this typically leads to acyclic or larger cyclic products rather than the cyclopropane scaffold itself, the reaction with N-nucleophiles like amines provides a route to 1,3-functionalized compounds that can serve as building blocks for more complex structures, including those potentially leading to this compound derivatives through subsequent cyclization steps thieme-connect.com.
Research findings indicate that the ring opening of donor-acceptor cyclopropane-1,1-diesters with primary and secondary amines can lead to mixtures of products due to attack at different carbon sites of the cyclopropane ring thieme-connect.com. For example, the reaction of a specific donor-acceptor cyclopropane with pyrrolidine (B122466) yielded a mixture of four products thieme-connect.com. However, introducing a second alkyl substituent to one of the ring carbons can lead to exclusive attack at that site, although potentially with a decrease in reaction rate thieme-connect.com.
Cyclopropanation Reactions Leading to this compound Precursors
Cyclopropanation reactions, which involve the formation of a three-membered ring from an alkene or alkyne, are fundamental in synthesizing cyclopropane rings. These reactions are crucial for generating the cyclopropane core that will ultimately bear the two amino groups in this compound derivatives. Various methods exist for cyclopropanation, often employing carbenes, carbenoids, or ylides wikipedia.orgmasterorganicchemistry.com.
One common approach involves the reaction of diazo compounds with alkenes, often catalyzed by transition metals wikipedia.orgnih.govorganic-chemistry.org. This method can proceed via the formation of a pyrazoline intermediate followed by denitrogenation, or through the generation of a metal carbene species that adds to the alkene wikipedia.org. Asymmetric versions of these reactions using chiral catalysts have been developed to synthesize enantioenriched cyclopropanes nih.govorganic-chemistry.orgwiley-vch.de.
Specific examples relevant to this compound precursors include the synthesis of cyclopropane α-amino acids and aminocyclopropanes. Rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide has been used to synthesize methyl 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity organic-chemistry.org. Another rhodium-catalyzed enantioselective cyclopropanation of 2-azadienes with donor/acceptor carbenes derived from α-diazoesters provides aminocyclopropanes with quaternary carbon stereogenic centers vicinal to the amino-substituted carbon organic-chemistry.org.
The Simmons-Smith reaction, which uses diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid, is another widely used cyclopropanation method wikipedia.orgmasterorganicchemistry.com. Modifications using alternative reagents and asymmetric variants have been developed wikipedia.orgmasterorganicchemistry.comwiley-vch.de. While the direct application of the Simmons-Smith reaction to synthesize this compound is not explicitly detailed in the search results, it is a general method for cyclopropane formation and could potentially be applied to suitable alkene precursors bearing protected amino functionalities.
Intramolecular cyclization reactions also offer routes to cyclopropanes wikipedia.org. For instance, the cyclization of 1,3-dibromopropane (B121459) via a Wurtz coupling was historically used for the first synthesis of cyclopropane wikipedia.org. While this specific reaction is not directly applicable to this compound synthesis, intramolecular approaches starting from appropriately functionalized precursors could be conceived.
Research also highlights the development of novel cyclopropanation methods, such as the direct synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation catalyzed by palladium chemrxiv.org. This method offers a different strategy for cyclopropane ring formation, though its direct applicability to this compound synthesis would depend on the substrate scope and compatibility with amino functionalities chemrxiv.org.
The synthesis of nitrocyclopropanes is also relevant, as the nitro group can be converted into an amino group researchgate.net. Nitrocyclopropanes can be key intermediates in the synthesis of cyclopropylamines and aminocyclopropanecarboxylic acids researchgate.net. Stereoselective cyclopropanation methods leading to nitrocyclopropanes contribute to the potential synthesis of chiral this compound derivatives researchgate.net.
Data on specific yields and selectivities for reactions directly forming the this compound scaffold via hydroamination or cyclopropanation leading directly to this compound precursors are limited in the provided search results. However, the described methodologies for constructing substituted cyclopropanes and introducing nitrogen functionalities provide a foundation for understanding the synthetic strategies applicable to this compound derivatives.
Structural and Stereochemical Characterization of Diaminocyclopropane Systems
Isomeric Considerations in Diaminocyclopropane Chemistry
Isomerism in this compound arises from the fixed geometry of the cyclopropane (B1198618) ring and the positioning of the amino groups.
cis/trans Isomerism of the Cyclopropane Ring
The cyclopropane ring is a rigid, planar structure, which prevents free rotation around the ring carbon-carbon bonds. When two substituents are attached to different carbon atoms of the cyclopropane ring, their relative positions define cis/trans isomers. In 1,2-diaminocyclopropane, the two amino groups can be on the same side of the ring plane (cis isomer) or on opposite sides (trans isomer). wikipedia.org This cis/trans isomerism is a type of stereoisomerism, specifically geometric isomerism, where the molecules have the same connectivity but different spatial arrangements. wikipedia.orgbyjus.com
The cis and trans isomers of 1,2-diaminocyclopropane are distinct compounds with different physical and chemical properties. For instance, cis-trans isomerism is observed in cyclic structures where bond rotation is restricted. wikipedia.org Differences in properties like boiling points can arise due to variations in molecular dipole moments or spatial arrangements. byjus.com In some cases, the cis isomer may exhibit a larger dipole moment compared to the trans isomer where bond dipoles might cancel out. wikipedia.orgbyjus.com
Enantiomerism and Diastereomerism in Substituted Diaminocyclopropanes
For 1,2-diaminocyclopropane, both the cis and trans isomers can exhibit further stereoisomerism depending on the substitution pattern.
cis-1,2-Diaminocyclopropane: The cis isomer has a plane of symmetry passing through the methylene (B1212753) carbon and bisecting the opposite C-C bond, rendering it achiral. However, if additional non-identical substituents are introduced on the ring carbons or the amino groups, chiral centers can be created, leading to enantiomers.
trans-1,2-Diaminocyclopropane: The trans isomer of 1,2-diaminocyclopropane possesses two chiral centers (the carbons bearing the amino groups). Since the molecule as a whole does not have a plane of symmetry or a center of inversion, it exists as a pair of enantiomers (non-superimposable mirror images). libretexts.orgorganicchemistrytutor.compearson.com
Substituted diaminocyclopropanes can exhibit both enantiomerism and diastereomerism. Diastereomers are stereoisomers that are not mirror images of each other and are not superimposable. libretexts.orgorganicchemistrytutor.com Cis and trans isomers of substituted cyclopropane rings are examples of diastereomers. libretexts.org If a this compound has multiple chiral centers, different combinations of R and S configurations at these centers will result in diastereomers. Enantiomers, on the other hand, have identical physical properties except for their interaction with plane-polarized light, while diastereomers can have different physical properties. libretexts.org
Conformational Analysis of this compound Structures
Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. While the cyclopropane ring itself is rigid, the amino groups and any other substituents can adopt different orientations.
Computational and Spectroscopic Investigations of Conformations
Computational methods, such as molecular mechanics and quantum chemistry calculations, are powerful tools for investigating the preferred conformations and energy landscapes of molecules like this compound derivatives. These methods can predict stable conformers and the energy barriers to interconversion. iiserpune.ac.in Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide experimental data to support and validate computational findings. researchgate.netcopernicus.orgmdpi.com
NMR spectroscopy can provide information about the relative populations of different conformers in solution by analyzing parameters such as chemical shifts, coupling constants (J-couplings), and NOEs (Nuclear Overhauser Effects). copernicus.orgmdpi.comsoton.ac.uk J-couplings, for instance, are related to dihedral angles via the Karplus equation, providing insights into the torsional angles within the molecule. soton.ac.uk X-ray crystallography can determine the solid-state conformation of a molecule by providing precise atomic coordinates. researchgate.net
Computational studies often involve generating possible conformations within a certain energy window and then optimizing their geometries using various levels of theory. iiserpune.ac.in Comparing the calculated properties of these optimized conformers with experimental spectroscopic data helps in identifying the dominant conformations. iiserpune.ac.in
Influence of Substituents on this compound Conformation
The presence and nature of substituents on the this compound core significantly influence its preferred conformation. Steric and electronic effects play a crucial role. Bulky substituents can introduce steric hindrance, favoring conformations that minimize unfavorable interactions. solubilityofthings.com Electron-withdrawing or electron-donating groups can alter the electronic distribution within the molecule, affecting torsional barriers and the relative stability of different conformers.
Ring Strain and its Impact on this compound Structure
The cyclopropane ring is one of the most strained cycloalkanes due to significant deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. solubilityofthings.comwikipedia.orgpressbooks.pub The C-C-C bond angles in cyclopropane are approximately 60°, resulting in substantial angle strain (Baeyer strain). solubilityofthings.comwikipedia.orgpressbooks.pubmasterorganicchemistry.com This angle strain arises because the carbon atoms use bent bonds with increased p-character to accommodate the small angle.
In addition to angle strain, cyclopropane also experiences torsional strain (Pitzer strain) due to the eclipsed conformation of the C-H bonds on adjacent carbon atoms. solubilityofthings.comwikipedia.orgpressbooks.pubmasterorganicchemistry.comlibretexts.org Unlike larger rings where torsional strain can be relieved by adopting puckered conformations, the rigid three-membered ring locks these bonds in an eclipsed arrangement. pressbooks.publibretexts.org The combination of angle strain and torsional strain contributes to the high ring strain energy of cyclopropane, estimated to be around 27-28 kcal/mol. wikipedia.orgmasterorganicchemistry.com
This significant ring strain impacts the structure and reactivity of this compound. The strained C-C bonds in the cyclopropane ring are weaker than typical C-C single bonds in unstrained alkanes, making the ring more susceptible to ring-opening reactions. pressbooks.publibretexts.org The presence of the amino groups can further influence the electronic properties and reactivity of the strained ring. Substituents can increase ring strain energy due to steric repulsion.
Theoretical and Experimental Probes of Cyclopropane Ring Strain
The cyclopropane ring, a three-membered carbocycle, exhibits substantial ring strain. This strain arises primarily from the distortion of bond angles from the ideal tetrahedral angle of 109.5° to 60° within the triangular structure wikipedia.orglibretexts.orglibretexts.org. This deviation leads to significant angle strain (also known as Baeyer strain) wikipedia.orglibretexts.orgmasterorganicchemistry.com. In addition to angle strain, cyclopropane also experiences torsional strain due to the eclipsed conformation of the C-H bonds on adjacent carbon atoms, which cannot be relieved through rotation because of the rigid ring structure libretexts.orgmasterorganicchemistry.com.
Theoretical calculations and experimental measurements have been employed to quantify the ring strain in cyclopropane. The estimated total ring strain in cyclopropane is approximately 28 kcal/mol, based on heats of combustion measurements masterorganicchemistry.comutexas.edu. This value is significantly higher compared to larger cycloalkanes like cyclohexane, which is considered virtually strain-free with a heat of combustion per CH2 group similar to that of acyclic alkanes yale.edulibretexts.org.
Experimental probes, such as measurements of heats of combustion, provide thermodynamic data that reflect the stability of cyclic molecules and allow for the estimation of ring strain masterorganicchemistry.comutexas.eduyale.edulibretexts.org. Theoretical approaches, including ab initio quantum chemical calculations, are also widely used to study ring strain and its origins nih.govresearchgate.netnih.govacs.orgaip.orgresearchgate.net. These computational methods can assess the energy associated with the distortion of bond angles and the interactions between atoms within the strained ring system.
Studies on substituted cyclopropanes, while not always specifically focused on this compound itself, provide insights into how substituents can influence ring strain and geometry researchgate.netresearchgate.netnih.gov. For instance, introducing fluorine atoms into the cyclopropane ring can increase the p-character of the corresponding carbon atom orbitals, leading to deformation of molecular geometry and an increase in ring strain energy researchgate.net. Theoretical studies using methods like Natural Bond Orbital (NBO) analysis can reveal the effects of substituents on the electron distribution and bonding within the cyclopropane ring nih.govresearchgate.netresearchgate.netdokumen.pub.
Bent Bonds and Their Significance in this compound Bonding
The unusual 60° bond angles in the cyclopropane ring cannot be adequately described by standard sp³ hybridization, which favors angles closer to 109.5° libretexts.orgwikipedia.org. To accommodate this geometry, the carbon-carbon bonds in cyclopropane are described in terms of "bent bonds," also known as "banana bonds" wikipedia.orgwikipedia.orgscribd.com. In this model, the atomic orbitals overlap outside the internuclear axis, causing the electron density to be concentrated away from the direct line between the carbon nuclei libretexts.orgwikipedia.orgresearchgate.netacs.org.
Theoretical models, such as the Coulson-Moffitt model and the Walsh orbital model, have been developed to explain the bonding in cyclopropane wikipedia.orgwiley.comgrafiati.com. The Coulson-Moffitt model suggests that the carbon orbitals involved in the C-C bonds have increased p-character, allowing for smaller interorbital angles that better match the 60° ring angle wiley.com. This leads to the concept of bent C-C bonds and C-H bonds with increased s-character wiley.com. The Walsh model describes cyclopropane using a system of sp² sigma bonding and in-plane pi bonding wikipedia.orgwiley.comyoutube.com.
Experimental evidence for bent bonds comes from techniques such as X-ray diffraction studies of cyclopropane derivatives. These studies can reveal the deformation density, showing that the electron density is indeed located outside the line of centers between the two carbon atoms wikipedia.orgnih.govresearchgate.net. The C-C bond lengths in cyclopropane (typically around 151 pm) are slightly shorter than typical C-C single bonds in unstrained alkanes (153-155 pm), which is also consistent with the bent bond description wikipedia.orgwikipedia.org.
The stereochemistry of this compound is also intrinsically linked to the rigid cyclopropane ring structure. The relative positions of the two amino groups on the ring determine the stereoisomers (cis and trans) chegg.com. The rigidity imposed by the small ring size and the nature of the bent bonds restricts conformational flexibility, meaning that the relative orientation of the amino groups is largely fixed in each stereoisomer. This fixed stereochemistry is crucial for understanding the properties and potential applications of different this compound isomers, particularly in areas like asymmetric synthesis where the precise spatial arrangement of functional groups is critical smolecule.comrsc.orgacs.orgresearchgate.netrsc.orgnsf.gov.
| Property | Value (Cyclopropane) | Notes | Source |
| C-C-C Bond Angle | 60° | Ideal tetrahedral angle is 109.5° | wikipedia.orglibretexts.orglibretexts.orgwikipedia.org |
| Estimated Ring Strain | ~28 kcal/mol | Based on heats of combustion | masterorganicchemistry.comutexas.edu |
| C-C Bond Length | ~151 pm | Shorter than typical alkane C-C bonds (153-155 pm) | wikipedia.orgwikipedia.org |
| C-C Interorbital Angle | 104° | Angle of maximum electron density between carbons in bent bonds | wikipedia.org |
Reactivity and Mechanistic Investigations of Diaminocyclopropane
Ring-Opening Reactions of Diaminocyclopropane Derivatives
The strained cyclopropane (B1198618) ring in this compound derivatives is prone to cleavage under various chemical conditions, leading to the formation of acyclic products. The specific outcome of the ring-opening reaction, including its regioselectivity and stereochemistry, is significantly influenced by the nature of substituents on the cyclopropane ring and the reaction environment.
Nucleophile-Initiated Ring Opening Mechanisms
Nucleophiles can effectively initiate the ring-opening of this compound derivatives. This process typically involves a nucleophilic attack on one of the carbon atoms of the cyclopropane ring, resulting in the scission of a carbon-carbon bond. The presence of activating groups, such as protonated amino groups or electron-withdrawing substituents, can enhance the susceptibility of the ring carbons to nucleophilic attack by increasing their electrophilicity or stabilizing the negative charge that develops during the transition state. The mechanism often resembles an SN2-type displacement reaction occurring at the strained cyclopropane ring.
Acid-Catalyzed Ring Opening Processes
Acids serve as efficient catalysts for the ring opening of diaminocyclopropanes. Protonation, either of an amino group or directly of the cyclopropane ring, can activate the ring towards subsequent attack by a nucleophile (which could be an external species or a counterion) or promote the formation of a carbocation intermediate, depending on the specific structure of the this compound and the acid employed. Acid catalysis frequently dictates the regioselectivity of the ring opening, a selectivity often governed by the relative stability of potential intermediates and the electronic effects exerted by substituents on the cyclopropane ring.
Strain-Release Driven Reactivity
A primary driving force behind the reactivity of diaminocyclopropanes, particularly their propensity for ring-opening reactions, is the significant release of ring strain energy associated with the three-membered ring. The bond angles within the cyclopropane ring deviate substantially from the ideal tetrahedral angle, leading to considerable angle strain and torsional strain. This inherent structural instability makes the ring highly susceptible to cleavage, providing a substantial thermodynamic driving force for reactions that result in the opening of the ring. The strain energy of cyclopropane is estimated to be approximately 27.5 kcal/mol, energy that is released upon ring opening. This release of strain energy can significantly lower the activation barriers for reactions and favor reaction pathways that involve the fragmentation of the cyclopropane ring.
Cycloaddition and Annulation Reactions Involving this compound Scaffolds
Beyond ring-opening reactions, diaminocyclopropanes can also participate in cycloaddition and annulation reactions. These processes highlight their utility as versatile synthons for constructing various cyclic systems, especially nitrogen-containing heterocycles.
[3+2] Annulation Pathways
Substituted diaminocyclopropanes can function as three-atom components in [3+2] annulation reactions. These reactions typically involve the reaction between a this compound derivative and a two-atom component, such as an alkene, alkyne, or a heterocumulene. This interaction leads to the formation of a five-membered ring. The mechanism often commences with the ring opening of the cyclopropane, generating a reactive intermediate, which could be a zwitterionic species or a diradical. This intermediate subsequently undergoes cycloaddition with the two-atom component. This strategy offers a powerful route for the synthesis of a diverse array of five-membered heterocycles.
[4+2] Cyclocondensation Reactions
While [3+2] annulations are more frequently reported for diaminocyclopropanes acting as the three-atom partner, these compounds can potentially engage in [4+2] cycloaddition reactions (analogous to the Diels-Alder reaction) or cyclocondensations under specific reaction conditions. Such reactions would likely involve ring-opened forms of the this compound or occur as part of a more complex reaction sequence. However, compared to their well-documented ring-opening and [3+2] annulation chemistry, detailed mechanistic studies or widespread examples of diaminocyclopropanes directly participating as either the diene or dienophile in a concerted [4+2] cycloaddition appear less prominent based on the available research information.
Rearrangement Reactions of this compound Derivatives
This compound derivatives are known to undergo rearrangement reactions, often triggered by catalytic activation. These rearrangements can lead to ring expansion or the formation of new cyclic or acyclic structures. For instance, donor-acceptor cyclopropanes, a class that includes some this compound derivatives with electron-withdrawing groups, are recognized for their ability to participate in rearrangements resulting in ring expansion. nih.govresearchgate.net
One example involves the ring-opening rearrangement of a cyclopentane (B165970) intermediate, which has been observed in reactions involving aminocyclopropanes and can be crucial for controlling selectivity in complex annulation processes. researchgate.net Another study reported a cyclopropanation-rearrangement approach catalyzed by chiral copper complexes, leading to the formation of chiral heterobicyclic molecules. researchgate.net While the specific this compound derivatives and the detailed mechanisms of these rearrangements can vary, the inherent strain of the cyclopropane ring is a key driving force for these transformations. nih.gov
Mechanistic Studies of this compound Transformations
Mechanistic investigations are crucial for understanding the factors that govern the reactivity and selectivity of this compound transformations. These studies often involve detailed analyses of reaction pathways, transition states, and the role of catalysts.
Elucidation of Reaction Pathways and Transition States
Elucidating the reaction pathways and transition states provides insights into how this compound derivatives undergo chemical changes. Studies on related cyclopropane transformations offer valuable parallels. For example, mechanistic studies on the ring opening of vinyl cyclopropanes catalyzed by Rh(I) have suggested a mechanism involving the formation of a rhodium-ligand complex, followed by transmetalation, oxidative addition, and reductive elimination. nih.govacs.org The regioselectivity in such reactions can be influenced by the coordination of substituents, like a malonate oxygen, to the metal center, forming a favorable intermediate. nih.gov
Computational studies, such as density functional theory (DFT) calculations, are powerful tools for exploring transition state structures and understanding the energy profile of reactions involving cyclic compounds. researchgate.netchemrxiv.org While specific computational studies solely focused on the transition states of this compound rearrangements were not extensively detailed in the search results, research on similar strained ring systems and their catalytic transformations provides a framework for such investigations. researchgate.netchemrxiv.org These studies often aim to understand the factors that dictate enantioselectivity and diastereoselectivity, such as non-covalent interactions in the transition state. chemrxiv.org
Role of Lewis and Brønsted Acid Catalysis in Reactivity Modulation
Lewis and Brønsted acids play significant roles in modulating the reactivity of this compound derivatives. Lewis acids, by coordinating to electron-withdrawing substituents on donor-acceptor cyclopropanes, can lower the LUMO of the cyclopropane, facilitating nucleophilic attack and triggering ring-opening or rearrangement reactions. snnu.edu.cn
Lewis acid catalysis has been successfully applied in the enantioselective desymmetrization of meso-diaminocyclopropanes. snnu.edu.cnresearchgate.netsnf.chsnf.chepfl.ch For instance, copper(II)-catalyzed Friedel-Crafts alkylation of indoles and pyrroles with meso-diaminocyclopropanes has been reported to yield enantioenriched urea (B33335) products. snnu.edu.cnresearchgate.netacs.org The development of specific chiral ligands, such as modified bis(oxazoline) (BOX) ligands, has been crucial for achieving high enantioselectivities in these Lewis acid-catalyzed transformations. snnu.edu.cnresearchgate.net The free hydroxyl group in certain BOX ligands has been shown to enhance reactivity, allowing reactions to proceed at lower temperatures. snnu.edu.cn
Brønsted acid catalysis can also activate strained rings. While the search results provided examples of Brønsted acid catalysis in the context of other cyclic systems like aziridines, the principle of activating the substrate through protonation or hydrogen bonding can also be relevant to this compound chemistry. rsc.org The interplay between the catalyst, the substrate, and the reaction conditions is critical for controlling the outcome of these acid-catalyzed transformations.
Theoretical and Computational Chemistry of Diaminocyclopropane
Electronic Structure and Bonding Analysis
Understanding the electronic structure and bonding within diaminocyclopropane is fundamental to predicting its chemical behavior. Computational methods provide a detailed picture of how electrons are distributed and how atoms are connected, particularly within the strained cyclopropane (B1198618) ring.
Quantum Mechanical Studies of this compound
Quantum mechanical studies are essential for describing the behavior of electrons in molecules. ebsco.comcharm-eu.eu These studies provide insights into chemical bonding, molecular geometry, and electronic properties. ebsco.com For this compound, quantum mechanical calculations can determine the spatial and energetic properties of electrons in molecular orbitals, which surround the atoms and contain valence electrons between them. stackexchange.com Bonding orbitals, for instance, concentrate electron density between atoms, contributing to the attractive forces that hold the molecule together. stackexchange.com
Computational methods, such as Hartree-Fock and Density Functional Theory (DFT), are widely used in quantum mechanical studies of molecular electronic structure. charm-eu.eunumberanalytics.com These methods allow for the calculation of properties like bond lengths, bond angles, and charge distribution, providing a detailed understanding of the molecule's electronic landscape. For cyclopropane derivatives, these calculations can reveal the nature of the "bent bonds" or "banana bonds" often used to describe the unique bonding in the strained three-membered ring.
Analysis of Ring Strain Energy and Stability
The heightened reactivity often observed in cyclopropane rings is directly linked to their high ring strain. Computational studies can help to understand how this stored energy influences reaction pathways and activation barriers.
Reaction Mechanism Predictions and Validation
Computational chemistry is invaluable for predicting and understanding the mechanisms of chemical reactions involving this compound. mdpi.com By modeling the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the minimum energy pathways connecting reactants to products. numberanalytics.com
Computational Modeling of Stereoselectivity
Stereoselectivity, the preferential formation of one stereoisomer over others in a chemical reaction, is a critical aspect of organic synthesis. Computational modeling plays a significant role in understanding and predicting the stereochemical outcome of reactions involving chiral molecules like substituted diaminocyclopropanes or reactions that generate chirality. nsf.govnih.govnih.govscitechdaily.comsnnu.edu.cnresearchgate.netacs.org
Computational methods, such as DFT, can be used to calculate the energies of different transition states leading to different stereoisomeric products. nsf.govnih.govchemrxiv.org By comparing the relative energies of these transition states, the favored reaction pathway and thus the major stereoisomer can be predicted. nih.gov Factors influencing stereoselectivity, such as steric interactions, electronic effects, and non-covalent interactions between the reactants, catalysts, and ligands in the transition state, can be analyzed computationally. nsf.govnih.govchemrxiv.org
For reactions involving this compound derivatives, computational modeling can help elucidate how the stereochemistry of the starting material or the presence of chiral catalysts or reagents directs the formation of specific stereoisomers. nsf.govsnnu.edu.cnchemrxiv.orgepfl.ch This is particularly relevant in asymmetric synthesis where controlling stereochemistry is paramount.
Energy Profiles of Key this compound Reactions
Computational studies allow for the construction of energy profiles, which map the energy changes that occur along a reaction coordinate. numberanalytics.comnih.govresearchgate.net These profiles show the relative energies of reactants, transition states, intermediates, and products, providing crucial information about the feasibility and kinetics of a reaction. numberanalytics.com
For reactions involving this compound, computational methods can be used to calculate the activation energies (energy barriers) for different steps in the reaction mechanism. nih.govacs.org This includes the initial ring-opening of the cyclopropane ring, which is often the rate-determining step due to the high ring strain. rsc.orgamazonaws.com
Computational energy profiles can reveal the stability of any transient intermediates formed during the reaction and the energy released or absorbed during the transformation. numberanalytics.com This information is vital for understanding why a reaction proceeds via a particular pathway and for designing new reactions or optimizing existing ones. Studies have utilized computational methods to investigate the mechanisms and energy profiles of reactions involving cyclopropane derivatives, including ring-opening reactions and cyclocondensations. nsf.govnih.govacs.orgamazonaws.com
Conformational Dynamics Simulations
Conformational dynamics refer to the changes in the three-dimensional arrangement of atoms in a molecule over time due to rotations around single bonds and other molecular motions. temple.edursc.orgnih.gov Understanding the conformational preferences and flexibility of this compound is important because conformation can influence reactivity and interactions with other molecules.
Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics of molecules. temple.edunih.govfrontiersin.orgnih.govnih.govrsc.org These simulations track the movement of atoms over time based on the forces between them, providing insights into the range of conformations a molecule can adopt and the transitions between these conformations. temple.edu
Computational studies on related cyclopropane derivatives or molecules containing amino groups demonstrate the utility of MD simulations in exploring conformational space and identifying stable conformers. frontiersin.orgnih.gov
Ligand-Metal and Ligand-Substrate Interaction Modeling
Theoretical and computational chemistry play a crucial role in understanding the interactions of this compound and its derivatives with metal centers and biological substrates. These methods provide insights into binding modes, affinities, and the electronic structure of the resulting complexes, which are often difficult to obtain solely through experimental techniques. Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of transition metal complexes. rsc.orgua.es While DFT has achieved significant successes, care is still needed as substantial errors can occur, particularly for transition metal compounds, highlighting the critical role of the exchange functional in describing various electronic effects. rsc.org
Computational studies, including DFT and ab initio methods, have been applied to investigate the behavior of this compound derivatives as ligands. For instance, theoretical studies employing ab initio second-order Møller-Plesset and DFT methods have been used to evaluate the potential of 1,2-diaminocyclopropane-1,2-dicarboxylic acid (DACDC) as a tetrafunctional peptide linker. researchgate.net These studies demonstrated that DACDC could form four peptide bonds, suggesting its ability to connect peptide chains and potentially stabilize secondary peptide structures. researchgate.net
Molecular modeling, encompassing various theoretical and computational methods, is broadly applied in computational chemistry, drug design, and computational biology to study molecular systems and their interactions. cnu.ac.kruneb.br This includes predicting binding orientations and affinities between small molecules (ligands) and macromolecular targets (receptors) at the atomic level. Techniques like molecular docking explore ligand conformations within binding sites and estimate binding free energy by evaluating intermolecular interactions, desolvation, and entropic effects. mdpi.com
While direct computational studies specifically on this compound interacting with a wide range of metals or substrates are not extensively detailed in the provided search results, the principles and methods used for similar diamine and cyclopropane-containing ligands offer valuable insights. For example, computational studies have supported the role of kinetic resolution in the asymmetric ring-opening of donor-acceptor cyclopropanes catalyzed by chiral heterobimetallic Lewis acids. nsf.gov These studies involved modeling free energy surfaces and transition states to understand the reaction pathway and stereoselectivity. nsf.gov Calculations have revealed insights into the binding of cyclopropane derivatives to metal centers, indicating favored binding orientations and energies. nsf.gov
The study of metal complexes with other diamine ligands, such as 1,3-diamidopropane derivatives or ethylenediamine, provides a framework for understanding the potential coordination behavior of this compound. researchgate.netatlanticoer-relatlantique.ca Computational studies, including DFT, have been used to characterize the structures, electronic properties, and predicted reactivity of metal complexes with various N,O-donor Schiff base ligands and other nitrogen-containing ligands. ua.esekb.egmdpi.com These studies often involve optimizing geometries, calculating energy gaps, and analyzing spectroscopic parameters to validate proposed structures and understand metal-ligand bonding. mdpi.comfrontiersin.org For instance, DFT/B3LYP calculations have been employed to validate the structures and determine the geometries of metal complexes with sulfaclozine, indicating different coordination geometries depending on the metal ion. frontiersin.org
Computational approaches are also essential for understanding metal-ligand covalency, which influences excited state energies and charge transfer characteristics in metal complexes. nih.gov Time-dependent DFT has been used to interpret spectroscopic data and reveal how covalency impacts the electronic structure and photochemistry of complexes. nih.gov
In the context of ligand-substrate interactions, molecular docking simulations have been used to evaluate the binding strength and properties of metal complexes with biological targets like DNA and cancer-relevant proteins. frontiersin.org These simulations can provide energy scores and identify key interactions between the complex and the substrate. frontiersin.org For example, molecular docking analysis has shown strong interactions between certain compounds structurally related to this compound derivatives and kinases, suggesting their potential as bioactive agents. researchgate.net
Binding Energies: Quantifying the strength of the interaction between the ligand and the metal center or substrate. nsf.govfrontiersin.org
Geometrical Parameters: Optimized bond lengths, angles, and dihedral angles in the complex. researchgate.net
Electronic Properties: Charge distribution, molecular orbitals, and energy gaps. mdpi.comnih.gov
Transition State Geometries and Energies: Providing insights into reaction mechanisms and selectivity. nsf.gov
These computational outputs are crucial for rationalizing experimental observations and guiding the design of new this compound-based ligands or catalysts. The accuracy of these models depends heavily on the chosen computational methods and functionals, particularly for complex systems involving transition metals. rsc.org
Interactive data tables based on the detailed research findings from the search results are limited due to the absence of specific numerical data tables directly pertaining to this compound's interactions in the provided snippets. However, the types of data that would typically be presented in such tables, based on the described computational studies of related systems, include:
| Computational Parameter | Description | Relevance to Ligand-Metal/Substrate Interaction |
| Binding Energy (kcal/mol) | Energy change upon complex formation. | Indicates the strength and stability of the interaction. |
| Metal-Ligand Bond Lengths (Å) | Distances between the metal center and coordinating atoms of the ligand. | Defines the geometry and nature of the coordination bond. |
| Bond Angles (°) | Angles between atoms within the ligand or around the metal center. | Influences the overall conformation and steric profile of the complex. |
| Dihedral Angles (°) | Angles between planes of atoms. | Describes the torsional flexibility and conformation of the ligand and complex. |
| Atomic Charges (e) | Distribution of electronic charge on individual atoms. | Provides insight into the polarity and electronic nature of interactions. |
| HOMO-LUMO Gap (eV) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to electronic stability and reactivity. |
| Interaction Energy (kcal/mol) | Energy contribution of specific non-covalent interactions (e.g., hydrogen bonding, van der Waals). | Details the nature and strength of specific contacts in the binding site. frontiersin.org |
Further computational studies specifically focused on this compound as a ligand are necessary to populate such tables with compound-specific data and provide a more detailed understanding of its interaction modeling.
Coordination Chemistry and Catalytic Applications of Diaminocyclopropane
Diaminocyclopropane as Chiral Ligands in Metal Complexes
Chiral this compound derivatives have emerged as effective ligands in the formation of metal complexes used in asymmetric catalysis. These ligands can chelate to various metal centers, creating a chiral environment around the metal that is crucial for inducing enantioselectivity in chemical reactions.
Design Principles for this compound-Based Ligands
The design of this compound-based ligands focuses on incorporating chirality into the cyclopropane (B1198618) ring or appending chiral moieties to the nitrogen atoms of the amino groups. The rigidity of the cyclopropane core is a key feature, limiting conformational flexibility and potentially leading to more defined chiral environments upon metal coordination. Modifying the substituents on the cyclopropane ring or the amino groups allows for tuning the electronic and steric properties of the ligand, which in turn influences its coordination behavior and the reactivity and selectivity of the resulting metal complex. The development of new ligands, including modified bisoxazoline (BOX) ligands, has been shown to be essential for achieving high enantiomeric ratios in catalytic reactions involving this compound derivatives. researchgate.net
Synthesis and Characterization of this compound Metal Complexes
The synthesis of this compound metal complexes typically involves the reaction of a this compound ligand with a suitable metal salt. The coordination chemistry of these ligands can vary depending on the metal ion and the specific ligand structure. For instance, some ligands can form octahedral mononuclear complexes, while others may lead to pentacoordinate or hexacoordinated complexes depending on the diastereomer employed. nih.gov Characterization of these metal complexes is performed using various analytical techniques to confirm their formation, structure, and properties. These techniques commonly include FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography. researchgate.netresearchgate.netsysrevpharm.orgajol.infoua.es X-ray crystal structures can provide detailed information about the coordination geometry around the metal center and the conformation of the ligand. nih.govresearchgate.netnsf.gov
Role in Asymmetric Catalysis
Chiral metal complexes incorporating this compound-based ligands have demonstrated significant utility in asymmetric catalysis, enabling the synthesis of enantioenriched compounds.
Enantioselective Transformations Mediated by this compound Ligands
This compound ligands have been successfully employed in various enantioselective transformations. These include asymmetric ring-opening reactions of cyclopropanes, such as the ring-opening of donor-acceptor cyclopropanes with nucleophiles like primary arylamines. nsf.gov Chiral bimetallic catalysts featuring chiral phosphate (B84403) ligands have been developed for such transformations, delivering chiral γ-amino acid derivatives with high yields and enantioselectivities. nsf.gov Copper complexes derived from ligands like bisoxazolines have also been utilized in enantioselective Friedel-Crafts alkylation reactions of donor-acceptor aminocyclopropanes, yielding γ-substituted γ-aminobutyric acid derivatives with good yields and excellent enantioselectivities. researchgate.net
Kinetic Resolution in Catalytic Processes
Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds from racemic mixtures. This process relies on the difference in reaction rates between the two enantiomers when exposed to a chiral catalyst or reagent. The more reactive enantiomer is preferentially transformed, leaving the less reactive enantiomer in excess in the remaining starting material wikipedia.org. Unlike chiral resolution, which separates diastereomeric products, kinetic resolution differentiates based on the chemical properties and reactivity of the enantiomeric starting materials wikipedia.org.
The application of kinetic resolution in organic synthesis allows for the preparation of chiral molecules wikipedia.org. While enzymatic kinetic resolution is well-established, significant advancements have been made in developing synthetic catalysts for this purpose wikipedia.org.
Donor-acceptor cyclopropanes, including certain this compound derivatives, have been subject to kinetic resolution in catalytic reactions. For instance, an efficient kinetic resolution of 2-substituted cyclopropane-1,1-dicarboxylates has been achieved using a catalytic system based on a copper complex derived from Cu(OTf)2 and a bisoxazoline ligand researchgate.net. This system demonstrated high enantiomeric excess (up to 98%) and a selectivity factor (s value) of up to 90 in the kinetic resolution of 2-amino cyclopropane-1,1-dicarboxylates researchgate.net.
The enantioselective Friedel-Crafts alkylation of β-naphthols with donor-acceptor aminocyclopropanes, catalyzed by a similar copper complex, also provided γ-substituted γ-aminobutyric acid derivatives with high enantioselectivities researchgate.net. While this specific example describes an enantioselective transformation rather than a kinetic resolution of the aminocyclopropane itself, it highlights the utility of metal complexes with related ligands in asymmetric reactions involving cyclopropane substrates researchgate.net.
Data from a study on the kinetic resolution of 2-substituted cyclopropane-1,1-dicarboxylates using a copper/bisoxazoline catalyst is presented below:
| Substrate Class | Catalyst System | Enantiomeric Excess (ee) of Recovered Starting Material (%) | Selectivity Factor (s) |
| 2-substituted cyclopropane-1,1-dicarboxylates | Cu(OTf)2 / Bisoxazoline | Up to 98 | Up to 90 |
This table illustrates the effectiveness of a chiral copper complex in achieving high enantioselectivity in the kinetic resolution of specific cyclopropane derivatives researchgate.net.
Advanced Concepts in Ligand Design for this compound Derivatives
The design of chiral ligands is paramount in asymmetric catalysis, influencing the activity, selectivity, and stability of metal catalysts. For this compound derivatives used as ligands, advanced design concepts focus on tailoring the electronic and steric properties to optimize catalytic performance in specific transformations.
The cyclopropane ring in this compound ligands imposes rigidity and a defined spatial arrangement on the coordinating amine groups. This structural rigidity can be exploited to control the chirality and the coordination environment around the metal center. Modifying the substituents on the cyclopropane ring or the amine groups allows for fine-tuning of the ligand's properties.
In the context of catalytic asymmetric reactions involving cyclopropane derivatives, the development of new ligands has been shown to be essential for achieving high enantiomeric ratios researchgate.net. For example, the enantioselective ring-opening desymmetrization of donor-acceptor meso-diaminocyclopropanes catalyzed by copper(II) required the investigation and development of a new ligand, specifically a modified oxazoline (B21484) ligand, to achieve high enantioselectivity researchgate.net. This underscores the critical role of ligand design in enabling challenging asymmetric transformations of cyclopropane substrates researchgate.net.
Advanced ligand design concepts for this compound derivatives often involve incorporating additional chiral elements or coordinating functionalities to enhance the metal-ligand interaction and the chiral induction. The strategic placement of substituents can create a well-defined chiral pocket around the metal center, facilitating selective interactions with one enantiomer of the substrate.
The broader field of coordination chemistry in catalysis emphasizes the importance of the ligand environment in tuning the stability and reactivity of metal centers orientjchem.org. Ligand electronics and steric factors are extensively studied to understand their impact on catalytic parameters such as turnover numbers, reaction rates, and product distributions orientjchem.org. Chelating and hemilabile ligands, concepts applicable to this compound derivatives, have been particularly useful in developing durable and recyclable catalysts orientjchem.org.
While the search results did not provide specific advanced ligand design concepts solely focused on this compound derivatives beyond the necessity for new ligand development in specific reactions researchgate.net, the general principles of tuning steric and electronic properties through structural modification and the incorporation of chelating or hemilabile features are highly relevant to the design of effective chiral this compound ligands for asymmetric catalysis.
Applications of Diaminocyclopropane As Chemical Building Blocks and Scaffolds
Utilization in Complex Organic Molecule Synthesis
Diaminocyclopropanes are valuable precursors in the synthesis of complex organic molecules due to their ability to participate in various chemical transformations, such as cycloaddition reactions and functionalization processes. Their strained ring system can be strategically opened to introduce functionality and build intricate carbon frameworks and control stereochemistry. sci-hub.seresearchgate.netresearchgate.net
Construction of Carbon Frameworks
The ring-opening reactions of donor-acceptor cyclopropanes, including those with vicinal amine groups, provide a straightforward approach to synthesizing 1,3-bifunctional compounds and constructing various carbocyclic systems. researchgate.net These transformations have been successfully applied in the multistep synthesis of complex target molecules. researchgate.net For instance, formal [3+2] cycloaddition reactions involving donor-acceptor cyclopropanes can be employed for the efficient construction of cyclic skeletons, such as the [4.3.0]nonane system, which is a significant bicyclic carbocyclic scaffold in organic synthesis. researchgate.net Lewis acid-catalyzed formal (3+n) cycloadditions of donor-acceptor cyclopropanes are versatile methods for building cyclic structures. researchgate.net
Scaffold for Heterocyclic Architectures
Diaminocyclopropane derivatives serve as scaffolds for the construction of various heterocyclic architectures, which are prevalent in natural products, pharmaceuticals, and agrochemicals. researchgate.net The strained ring and the presence of amine groups allow for diverse cyclization and annulation reactions. sci-hub.seresearchgate.net
Formation of Fused Ring Systems
The reactivity of diaminocyclopropanes and related donor-acceptor cyclopropanes can be exploited to form fused ring systems through various cycloaddition and annulation strategies. sci-hub.seresearchgate.net For example, dearomative (3+2) annulation reactions of aminocyclopropanes with heterocycles like benzazoles and purines have been reported, leading to enantioenriched dearomatized heterocyclic frameworks. epfl.chsnnu.edu.cn Formal (4+2) cyclocondensation reactions of acylcyclopropanes with indoles can provide access to fused systems such as the 8,9-dihydropyrido[1,2-a]indole scaffold. acs.orgnih.gov
Access to Polyfunctionalized Heterocycles
The ring-opening of donor-acceptor cyclopropanes can generate polyfunctionalized intermediates that are valuable for synthesizing heterocycles with multiple functional groups. researchgate.netresearchgate.net These intermediates can undergo subsequent reactions to form complex heterocyclic architectures. The development of catalytic asymmetric reactions of donor-acceptor cyclopropanes has provided efficient access to enantioenriched acyclic and cyclic compounds, including polyfunctionalized systems. researchgate.netresearchgate.net
Role in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. numberanalytics.comwikipedia.orgbbau.ac.in These interactions are crucial for the self-assembly of molecules into higher-order structures. numberanalytics.comresearchgate.net While specific examples of this compound's direct role in supramolecular assembly were not extensively detailed in the search results, the presence of amine groups in this compound derivatives suggests their potential to engage in hydrogen bonding, a key non-covalent interaction in supramolecular chemistry. numberanalytics.comwikipedia.org The incorporation of functional groups like a trifluoromethyl group in this compound derivatives can enhance the hydrogen-bonding capability of the amine groups, which is advantageous in supramolecular chemistry. this compound derivatives could potentially serve as building blocks for designing host molecules or components of self-assembling systems where directed non-covalent interactions are crucial. The field of supramolecular chemistry often draws inspiration from biological systems, and synthetic supramolecular architectures can be designed to mimic biological functions. wikipedia.orgbbau.ac.in
Design of Molecular Receptors and Hosts
Conformational Restriction in Molecular Designacs.org
Conformational restriction is a key strategy in molecular design, particularly in the development of peptidomimetics and drug candidates. By limiting the number of accessible conformations of a molecule, the entropic cost of binding to a target can be reduced, potentially leading to increased affinity and selectivity. The cyclopropane (B1198618) ring is an excellent motif for imposing conformational constraint due to its inherent rigidity and the fixed relative orientation of substituents on the ring. utexas.edu
Imposing Structural Rigidity for Specific Interactions
The cyclopropane ring in this compound imposes structural rigidity, which can be exploited to lock molecules into specific conformations. utexas.edu This is particularly useful when designing molecules that interact with biological targets, where a precise fit is often required for optimal binding and activity. By incorporating the rigid this compound scaffold, the number of possible low-energy conformations of a larger molecule is reduced, increasing the probability that the molecule will adopt a conformation suitable for binding to its receptor. researchgate.net For example, cyclopropane-containing peptidomimetics have been designed to mimic extended conformations of peptide backbones and orient amino acid side chains for interaction with matrix metalloproteases. researchgate.net Similarly, cis-cyclopropane dipeptide isosteres have been suggested to stabilize reverse turns in peptides. utexas.edu, nih.gov
Influence on Molecular Recognition and Chirality Transfer
The conformational restriction imposed by the this compound unit can significantly influence molecular recognition. By fixing the relative positions of functional groups, the molecule's interaction profile with other molecules, such as proteins or other binding partners, can be modulated. This rigidity can lead to enhanced specificity in binding events. researchgate.net
Furthermore, chiral this compound derivatives can play a role in chirality transfer. The stereochemistry of the cyclopropane ring can influence the stereochemical outcome of reactions carried out on the attached amine groups or other parts of the molecule. This is particularly relevant in asymmetric synthesis and the design of chiral catalysts or ligands. The stereochemical diversity offered by cyclopropane-based strategies can be an efficient method for developing specific ligands for drug target proteins. The cyclopropylic strain can effectively be used for conformational restriction of the side chain moiety of cyclopropane compounds, influencing their bioactive conformations.
Q & A
Q. What experimental design principles are recommended for synthesizing diaminocyclopropane derivatives with high enantiomeric purity?
To ensure enantiomeric purity, researchers should adopt a robust experimental design that includes:
- Chiral Catalyst Selection : Screen chiral ligands (e.g., bisoxazolines) to optimize stereoselectivity .
- Reaction Parameter Control : Systematically vary temperature, solvent polarity, and stoichiometry to minimize racemization .
- Analytical Validation : Use chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess (ee) .
- Reproducibility : Document detailed synthetic protocols and share raw data in supplementary materials to enable replication .
Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
A multi-technique approach is critical:
- Structural Analysis : Employ X-ray crystallography for bond-length and angle determination, complemented by / NMR to assess ring strain and substituent effects .
- Electronic Properties : Use Density Functional Theory (DFT) calculations to map HOMO-LUMO gaps and electrostatic potential surfaces .
- Cross-Validation : Compare experimental IR/Raman spectra with computational predictions to identify discrepancies in vibrational modes .
Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE) : Double nitrile gloves, chemical splash goggles, and disposable lab coats to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of dust or vapors .
- Emergency Preparedness : Ensure eyewash stations and safety showers are accessible .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental observations in this compound reactivity studies?
Address discrepancies through:
- Iterative Validation : Re-run DFT calculations with higher-level basis sets (e.g., CCSD(T)) and compare with kinetic experimental data (e.g., Arrhenius plots) .
- Solvent Effects : Incorporate explicit solvent models in simulations if experimental results vary with solvent polarity .
- Error Analysis : Quantify uncertainties in both computational (e.g., convergence criteria) and experimental (e.g., instrumental error) methods .
Q. What strategies are effective for optimizing reaction conditions in this compound-mediated catalytic cycles with inconsistent yields?
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, temperature) impacting yield .
- In Situ Monitoring : Apply techniques like ReactIR or NMR to detect transient intermediates or deactivation pathways .
- Statistical Analysis : Perform ANOVA to identify significant factors and interactions, then refine conditions iteratively .
Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?
- Crystallographic Reassessment : Check for disorder or thermal motion artifacts in X-ray data that may distort bond interpretations .
- Dynamic Effects : Use variable-temperature NMR to probe conformational equilibria that static X-ray structures might miss .
- Complementary Techniques : Validate with alternative methods like neutron diffraction or solid-state NMR for unambiguous assignments .
Q. What methodologies are recommended for studying the ring-opening kinetics of this compound under varying pH conditions?
- Stopped-Flow Kinetics : Monitor rapid ring-opening events in real time using UV-Vis or fluorescence detection .
- pH-Dependent DFT Studies : Simulate protonation states and transition states to correlate with experimental rate constants .
- Isotopic Labeling : Use -labeled derivatives to track mechanistic pathways via isotope effects .
Methodological Guidelines for Data Reporting
- Reproducibility : Include full synthetic procedures, characterization data (e.g., NMR peaks, crystallographic CIF files), and computational input files in supplementary materials .
- Contradiction Reporting : Transparently document anomalous results and propose hypotheses for future testing .
- Ethical Data Use : Avoid over-reliance on unvalidated datasets; prioritize peer-reviewed sources and independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
